molecular formula C14H20N2O3 B2833172 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-isopropylurea CAS No. 1421513-84-9

1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-isopropylurea

Cat. No. B2833172
M. Wt: 264.325
InChI Key: HEKXEAZMYPDMOX-UHFFFAOYSA-N
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Description

“1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-isopropylurea” is a complex organic compound. It contains a 2,3-dihydrobenzofuran moiety, which is a common structural component in many biologically active compounds .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step organic reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR, MS, FT-IR, and X-ray single crystal diffraction .

Scientific Research Applications

Polymer Synthesis and Material Science

  • Selective Initiation from Unprotected Aminoalcohols for Polymer Synthesis : A study by Bakkali-Hassani et al. (2018) on commercial aminoalcohols investigates their use as direct initiators for the N-heterocyclic carbene-organocatalyzed ring-opening polymerization of 2-methyl-N-tosyl aziridine. This research highlights a method for producing metal-free α-hydroxy-ω-amino telechelics based on polyaziridine, demonstrating excellent control over molar masses and high chain-end fidelity, useful for advanced material science applications Bakkali-Hassani et al., 2018.

Organic Synthesis and Chemical Transformations

  • Novel Synthesis of Benzofurans : Gabriele et al. (2008) developed a novel two-step synthesis of 2-functionalized benzofurans, illustrating a method for producing benzofuran derivatives through palladium-catalyzed cycloisomerization. This work offers insights into synthesizing complex benzofuran structures, potentially applicable in developing new chemical entities for research and drug development Gabriele et al., 2008.

Natural Product Synthesis and Analysis

  • Isolation of Novel Compounds from Marine Fungi : Lan et al. (2014) identified novel isobenzofuranone derivatives, pseudaboydins A and B, from the marine fungus Pseudallescheria boydii. This study not only contributes to the understanding of marine natural products but also explores their potential biological activities, including cytotoxic effects Lan et al., 2014.

Chemical Compound Synthesis

  • Synthesis of Sesamol Derivatives : Fukui et al. (1969) demonstrated the synthesis of 5,6-Methylenedioxy-2-isopropenylbenzo[b]furan, showcasing techniques for creating complex organic molecules. Research like this underpins the synthesis of diverse organic compounds, contributing to various fields, including pharmaceuticals and materials science Fukui et al., 1969.

Future Directions

Future research could involve further exploration of the synthesis, characterization, and potential applications of this compound. Given the biological activity of similar compounds, it could be of interest in the development of new pharmaceuticals or other products .

properties

IUPAC Name

1-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-9(2)16-14(18)15-8-12(17)10-3-4-13-11(7-10)5-6-19-13/h3-4,7,9,12,17H,5-6,8H2,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKXEAZMYPDMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCC(C1=CC2=C(C=C1)OCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-isopropylurea

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